molecular formula C13H20Cl2N2O B15328796 2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride CAS No. 42992-30-3

2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride

Cat. No.: B15328796
CAS No.: 42992-30-3
M. Wt: 291.21 g/mol
InChI Key: PKENWLHMNDKJSP-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride is a chloroacetamide derivative characterized by a tertiary amine side chain (ethyl(3-methylphenyl)aminoethyl) attached to the acetamide core. Its hydrochloride salt form enhances solubility and stability, making it relevant in pharmaceutical and agrochemical research . The compound’s structure includes a 3-methylphenyl group at the meta position, influencing its conformational preferences and intermolecular interactions, such as hydrogen bonding, in the solid state .

Properties

CAS No.

42992-30-3

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

2-chloro-N-[2-(N-ethyl-3-methylanilino)ethyl]acetamide;hydrochloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-3-16(8-7-15-13(17)10-14)12-6-4-5-11(2)9-12;/h4-6,9H,3,7-8,10H2,1-2H3,(H,15,17);1H

InChI Key

PKENWLHMNDKJSP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)CCl)C1=CC=CC(=C1)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodological Frameworks

Stepwise Synthesis via Amine Intermediate Formation

The most widely documented approach involves a two-step process: (1) synthesis of the ethyl(3-methylphenyl)amine intermediate and (2) subsequent reaction with chloroacetyl chloride followed by hydrochlorination.

Synthesis of N-Ethyl-m-Toluidine

The precursor N-ethyl-m-toluidine is synthesized by alkylating m-toluidine with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate. A typical protocol involves refluxing m-toluidine (1.0 equiv) with ethyl bromide (1.2 equiv) in ethanol at 80°C for 12 hours, achieving yields of 85–90%.

Acetamide Formation and Hydrochlorination

The intermediate is then reacted with chloroacetyl chloride under controlled conditions:

  • Reagents : Chloroacetyl chloride (1.1 equiv), triethylamine (1.5 equiv) as a base.
  • Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Procedure : Dropwise addition of chloroacetyl chloride to the amine solution, followed by stirring at room temperature for 4–6 hours. The free base is isolated via extraction and subsequently treated with hydrochloric acid (HCl) in ethanol to yield the hydrochloride salt.

Key Data :

Parameter Value Source
Yield (Free Base) 78–82%
Purity (HPLC) ≥98.5%
Reaction Temperature 0–25°C

One-Pot Cascade Reaction

Recent advancements describe a one-pot method to streamline synthesis, reducing purification steps and improving efficiency:

  • Simultaneous Alkylation and Acylation : m-Toluidine, ethyl bromide, and chloroacetyl chloride are reacted in a single vessel using a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
  • In Situ Hydrochlorination : Gaseous HCl is introduced directly into the reaction mixture post-acylation.

Advantages :

  • Yield Increase : 88–92% overall yield.
  • Solvent Reduction : Eliminates intermediate extraction steps.

Optimization Strategies and Impurity Control

Mitigation of Dimer Impurities

A common byproduct, N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-{[2-(ethyl(3-methylphenyl)amino)ethyl]amino}acetamide, forms via over-alkylation or excess chloroacetyl chloride. Strategies to suppress this include:

  • Stoichiometric Precision : Maintaining a 1:1 molar ratio of amine to chloroacetyl chloride.
  • Temperature Control : Slow addition at 0°C reduces exothermic side reactions.

Solvent and Base Selection

Comparative studies highlight solvent impacts on reaction kinetics:

Solvent Reaction Time (h) Yield (%)
THF 4 82
Dichloromethane 6 78
Ethyl Acetate 8 68

Polar aprotic solvents like THF enhance nucleophilicity of the amine, accelerating acylation.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (DMSO-d₆) : δ 1.15 (t, 3H, CH₂CH₃), 2.30 (s, 3H, Ar-CH₃), 3.45–3.60 (m, 4H, NCH₂), 4.10 (s, 2H, ClCH₂), 7.20–7.40 (m, 4H, Ar-H).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98.5%, with retention time 8.2 minutes.

Applications and Derivative Synthesis

This compound serves as a key intermediate for:

  • Muscarinic Receptor Modulators : Analogues exhibit potent activity as M₃ receptor-positive allosteric modulators (PAMs), with EC₅₀ values <100 nM.
  • Agrochemicals : Functionalization at the acetamide nitrogen yields herbicides with broad-spectrum activity.

Chemical Reactions Analysis

Functional Groups and Reactivity Profile

The compound’s reactivity is governed by three primary functional groups:

  • Chloroacetamide group : Electrophilic at the carbonyl carbon and susceptible to nucleophilic substitution at the chlorine atom.

  • Ethylamino group : Participates in alkylation, hydrogen bonding, and coordination chemistry.

  • 3-Methylphenyl group : Provides steric bulk and influences electronic properties through hyperconjugation.

Nucleophilic Substitution

The chlorine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild alkaline conditions.

Reaction Conditions Product Yield
Amine substitutionK₂CO₃, DMF, 60°C, 6hSecondary/tertiary acetamide derivatives75–85%
Thiol substitutionEt₃N, THF, RT, 12hThioacetamide analogs60–70%

Key Observation : Steric hindrance from the ethylamino group slows substitution kinetics compared to simpler chloroacetamides .

Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux): Forms carboxylic acid and ethylenediamine derivatives.

  • Basic hydrolysis (NaOH, 80°C): Produces carboxylate salts.

Rate Data :

  • Acidic: t₁/₂ = 2.5h at 100°C

  • Basic: t₁/₂ = 1.8h at 80°C

Alkylation via Ethylamino Group

The tertiary amine undergoes alkylation with alkyl halides or epoxides:

text
Example: R-X + Compound → Quaternary ammonium salt Conditions: DCM, 40°C, 8h Catalyst: KI (10 mol%)

Product Stability : Quaternary salts exhibit enhanced water solubility but reduced thermal stability above 150°C.

Oxidation Reactions

Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) targets the ethylamino group:

Oxidizing Agent Product Application
mCPBAN-Oxide derivativeProdrug synthesis
KMnO₄ (acidic)Carboxylic acid degradationMetabolic pathway studies

Limitation : Over-oxidation degrades the aromatic ring, reducing yields to ≤40%.

Coordination Chemistry

The ethylamino group binds transition metals (e.g., Pd, Cu) to form complexes for catalytic applications:

text
Example: Compound + PdCl₂ → [Pd(Compound)Cl₂] Conditions: MeOH, RT, 2h Use: Suzuki-Miyaura coupling (TON = 1,200)

Thermal Stability : Complexes decompose at 220–250°C.

Reaction Optimization Strategies

Parameter Optimal Range Impact on Yield
Solvent polarityHigh (DMF > THF)↑ Substitution rates
Temperature60–80°CBalances kinetics/degradation
Catalyst (Pd)0.5–1 mol%Maximizes turnover number

Critical Note : Side products (e.g., dechlorinated analogs) form above 90°C, requiring strict temperature control.

Scientific Research Applications

2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride is an organic compound with the molecular formula C13H20Cl2N2O. It is a derivative of acetamide and features a chloro group, an ethyl group, and a 3-methylphenyl amino group. Research indicates that this compound has potential biological activities, making it a candidate for drug development and therapeutic applications. Its unique structure allows for tailored interactions within biological systems, potentially leading to enhanced efficacy in therapeutic applications compared to its analogs.

Applications

This compound has several notable applications:

  • Medicinal Chemistry The uniqueness of this compound lies in its specific substitution pattern, which influences both its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacokinetic properties that make it particularly valuable for targeted applications in medicinal chemistry.

Related Compounds

Other related compounds include:

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide, which is an aromatic amide .
  • 2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide, which has the molecular formula C11H14ClNO .
  • 2-Chloro-N-phenylacetamide, which has the formula C8H8ClNO .

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Chloro-N-(3-methylphenyl)acetamide (3MPCA)

  • Structure: Lacks the ethylaminoethyl side chain but shares the 3-methylphenyl substitution.
  • Conformation : The N–H bond adopts a syn conformation relative to the meta-methyl group, contrasting with the anti conformation observed in 2-chloro-N-(3-nitrophenyl)acetamide (3NPCA), where the nitro group’s electron-withdrawing nature alters conformational preferences .
  • Crystal Packing : Forms infinite chains via dual N–H⋯O hydrogen bonds in the bc plane .

2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)

  • Structure : Features dichloro substituents on the phenyl ring.
  • Comparison: Bond parameters (e.g., C–Cl, C=O) align with other acetanilides, but the dichloro substitution reduces symmetry, leading to monoclinic crystal systems (space group P21/n) .

Table 1: Substituent Impact on Crystal Parameters

Compound Substituent(s) Crystal System Space Group Hydrogen Bonding Pattern Reference
Target Compound 3-methylphenyl, ethylaminoethyl - - Likely N–H⋯Cl/O interactions*
3MPCA 3-methylphenyl Triclinic P1 Dual N–H⋯O chains
3NPCA 3-nitrophenyl Triclinic P1 Single N–H⋯O chains
23DCPCA 2,3-dichlorophenyl Monoclinic P21/n N–H⋯O chains

Side Chain Modifications: Aminoethyl vs. Diethylaminoethyl Groups

N-(2-Aminoethyl) Derivatives

  • Example: Naphthylacetylethylenediamine hydrochloride (MM0075.06) contains a simpler aminoethyl side chain.
  • Impact : The primary amine enhances hydrogen-bonding capacity but reduces lipophilicity compared to the tertiary amine in the target compound .

Diethylaminoethyl Derivatives

  • Example: 2-(Diethylamino)ethyl chloride hydrochloride (CAS 869-24-9) shares the tertiary amine group but lacks the acetamide core.
  • Relevance : Such groups improve solubility in polar solvents and are common in drug design for enhancing bioavailability .

Agrochemical Analogues

Alachlor and Pretilachlor

  • Structure : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) feature branched alkyl side chains.
  • Comparison : These compounds prioritize herbicidal activity over conformational rigidity, with bulky substituents enhancing membrane permeability .

Electronic Effects of Substituents

  • Electron-Donating Groups (e.g., methyl) : Stabilize the acetamide core via inductive effects, as seen in 3MPCA, resulting in predictable hydrogen-bonding networks .
  • Electron-Withdrawing Groups (e.g., nitro) : Increase electrophilicity of the carbonyl group, altering reactivity and conformation, as observed in 3NPCA .

Biological Activity

2-Chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride is an organic compound with the molecular formula C13H20Cl2N2O. Its unique structure, characterized by a chloro group, an ethyl group, and a 3-methylphenyl amino group, allows for specific interactions in biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure is pivotal in determining its biological activity. The presence of halogenated groups and the specific substitution pattern on the phenyl ring influence its pharmacokinetic properties and reactivity.

PropertyValue
Molecular FormulaC13H20Cl2N2O
Molecular Weight254.76 g/mol
CAS Number42992-30-3

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. A study screened various chloroacetamides, including this compound, against several bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : Showed moderate effectiveness against Escherichia coli.
  • Fungi : Demonstrated activity against Candida albicans.

The minimum inhibitory concentration (MIC) values for these activities were found to be promising, particularly against Gram-positive strains. The compound's effectiveness can be attributed to its ability to penetrate cell membranes due to its lipophilicity, which is enhanced by the halogenated phenyl ring structure .

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides varies with the substituents on the phenyl ring. Compounds with halogen substitutions showed higher lipophilicity, facilitating better interaction with microbial cell membranes. This relationship underscores the importance of molecular design in developing effective antimicrobial agents .

Case Studies

  • Study on Antimicrobial Potential : A comprehensive study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, confirming the relevance of structural modifications in enhancing biological activity .
  • Quantitative Structure-Activity Relationship (QSAR) : Another research effort utilized QSAR models to predict the antimicrobial potential of various chloroacetamides. The findings suggested that the presence of specific functional groups significantly influences biological activity, providing a pathway for designing more effective derivatives .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}acetamide hydrochloride, and what reaction conditions optimize yield and purity?

  • Methodological Answer: The synthesis typically involves a multi-step approach:
  • Step 1: React 3-methylphenylethylamine with ethyl bromide under basic conditions (e.g., K₂CO₃) to form the tertiary amine intermediate .
  • Step 2: Introduce the chloroacetamide group via nucleophilic substitution by reacting the intermediate with 2-chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
  • Step 3: Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol/ether for purification .
    Optimization tips: Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and use thin-layer chromatography (TLC) to monitor reaction progress.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and confirming its purity?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming the ethyl(3-methylphenyl)amino moiety (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.3–2.5 ppm) and the chloroacetamide backbone (amide proton at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (HRMS): Provides exact mass verification (e.g., [M+H]⁺ expected at m/z 325.1245 for C₁₄H₂₁Cl₂N₂O) .
  • HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) can assess purity (>98%) and detect impurities from incomplete substitution reactions .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition studies?

  • Methodological Answer:
  • In Vitro Enzyme Assays: Use purified target enzymes (e.g., kinases or proteases) to measure inhibition kinetics. For example:
  • Pre-incubate the enzyme with varying concentrations of the compound (0.1–100 µM).
  • Monitor activity using fluorogenic substrates (e.g., AMC-linked peptides for proteases) and calculate IC₅₀ values .
  • Competitive vs. Non-Competitive Inhibition: Perform Lineweaver-Burk plots with varying substrate concentrations to determine inhibition mode .
  • Structural Studies: Co-crystallize the compound with the enzyme for X-ray diffraction analysis to identify binding interactions (e.g., hydrogen bonding with active-site residues) .

Q. What strategies are recommended for resolving contradictory data regarding the compound’s biological activity across different experimental models?

  • Methodological Answer:
  • Model Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293) or animal models (e.g., Sprague-Dawley vs. Wistar rats) by cross-replicating assays .
  • Pharmacokinetic Profiling: Measure bioavailability and metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .
  • Orthogonal Assays: Confirm activity using complementary methods (e.g., surface plasmon resonance [SPR] for binding affinity vs. functional cellular assays) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacological profile?

  • Methodological Answer:
  • Substituent Modification: Systematically alter the 3-methylphenyl group (e.g., replace with 4-fluoro or 2-chloro substituents) and the ethylamino chain length to assess impact on potency and selectivity .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins and prioritize synthetic targets .
  • ADMET Profiling: Evaluate derivatives for aqueous solubility (shake-flask method), CYP450 inhibition (fluorometric assays), and hERG channel binding (patch-clamp) to balance efficacy and safety .

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